N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a click reaction between an azide and an alkyne in the presence of a copper catalyst.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the triazole intermediate.
Attachment of the pyridinyl group: This can be done through a palladium-catalyzed cross-coupling reaction.
Formation of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its biological activity.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
N-ethyl-1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-ethyl-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-amine: This compound has a similar structure but differs in the presence of a benzimidazole ring instead of a triazole ring.
N-benzyl-N-ethyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: This compound has a naphthyridine ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity, which may differ from those of the similar compounds mentioned above.
Properties
IUPAC Name |
N-ethyl-1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-20-17(24)15-16(12-7-9-19-10-8-12)23(22-21-15)11-13-5-3-4-6-14(13)18/h3-10H,2,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMODXZLVJFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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